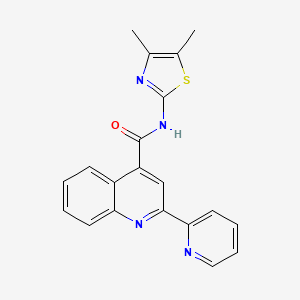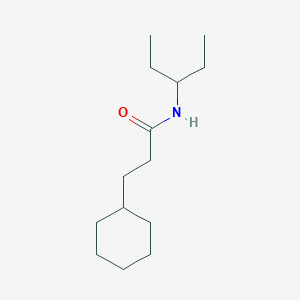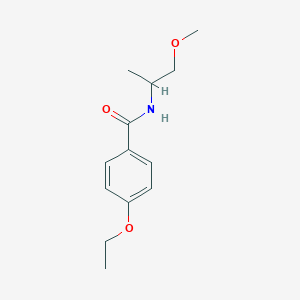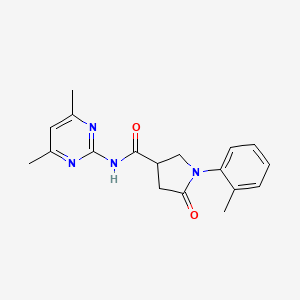
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-pyridyl)-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-pyridyl)-4-quinolinecarboxamide” is a synthetic organic compound that belongs to the class of quinolinecarboxamides. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring, a pyridine ring, and a quinoline ring, makes it a subject of interest for various scientific research studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-pyridyl)-4-quinolinecarboxamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.
Quinoline Ring Formation: The quinoline ring can be synthesized through the Skraup synthesis or other cyclization methods involving aniline derivatives and glycerol.
Coupling Reactions: The thiazole and quinoline rings can be coupled using palladium-catalyzed cross-coupling reactions.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the thiazole ring.
Reduction: Reduction reactions can occur at the pyridine and quinoline rings, leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Dihydro derivatives.
Substitution Products: Halogenated compounds, substituted amides.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Cancer Research:
Industry
Agriculture: Use as a pesticide or herbicide.
Pharmaceuticals: Production of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of “N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-pyridyl)-4-quinolinecarboxamide” involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity. Pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interaction with cell surface receptors, altering signal transduction pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-pyridyl)-4-quinolinecarboxamide analogs: Compounds with similar structures but different substituents.
Quinolinecarboxamides: Compounds with variations in the quinoline ring or carboxamide group.
Thiazole-containing compounds: Compounds with different substituents on the thiazole ring.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of thiazole, pyridine, and quinoline rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H16N4OS |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C20H16N4OS/c1-12-13(2)26-20(22-12)24-19(25)15-11-18(17-9-5-6-10-21-17)23-16-8-4-3-7-14(15)16/h3-11H,1-2H3,(H,22,24,25) |
InChI Key |
QWWKAQUIOJJFCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B11157699.png)
![3-(2-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B11157716.png)
![3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11157729.png)
![7-[(4-tert-butylbenzyl)oxy]-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11157730.png)

![4-butyl-6-chloro-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B11157732.png)
![2-chloro-3-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11157744.png)

![3-methyl-N-[3-oxo-3-(pentylamino)propyl]benzamide](/img/structure/B11157749.png)
![methyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B11157750.png)


![(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11157765.png)
![2-chloro-N-[3-oxo-3-(pentylamino)propyl]benzamide](/img/structure/B11157766.png)
